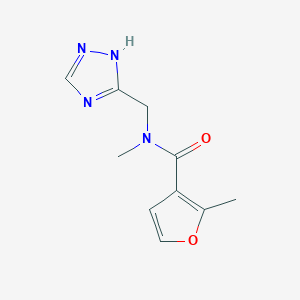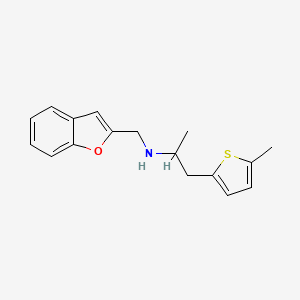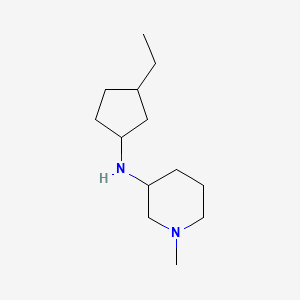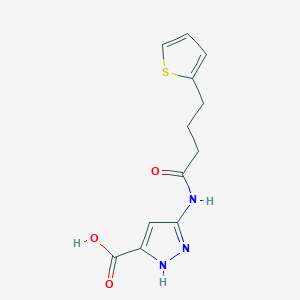![molecular formula C8H17NO4S B7594903 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid, also known as MS-275, is a histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential in treating various diseases, including cancer. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs can lead to the re-expression of genes that are silenced in cancer cells, making HDACi an attractive target for cancer therapy.
Wirkmechanismus
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid works by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and the re-expression of silenced genes. This can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has also been shown to modulate the immune system, leading to the activation of immune cells that can recognize and kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has several advantages for use in lab experiments. It is a potent and selective HDAC inhibitor, which makes it ideal for studying the role of HDACs in gene expression and cancer biology. 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid is also relatively stable and can be easily synthesized in large quantities. However, 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid. One direction is to investigate the potential of 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid in combination with other anti-cancer agents, such as immunotherapy and targeted therapies. Another direction is to study the effects of 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid on non-cancerous cells, such as immune cells and stem cells, to better understand its potential side effects and toxicity. Additionally, research can focus on developing more potent and selective HDAC inhibitors that can be used in cancer therapy.
Synthesemethoden
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylpropylsulfonyl chloride with N-methylglycine ethyl ester, followed by amination and deprotection steps. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has been extensively studied for its potential in treating various types of cancer, including leukemia, lymphoma, and solid tumors. Preclinical studies have shown that 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has potent anti-tumor activity and can induce apoptosis in cancer cells. 2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[methyl(2-methylpropylsulfonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-6(2)5-14(12,13)9(4)7(3)8(10)11/h6-7H,5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTRWYRSNUFMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)


![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)


![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)

![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)